![molecular formula C9H8FN3S2 B1298764 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 6080-36-0](/img/structure/B1298764.png)

5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine

Overview

Description

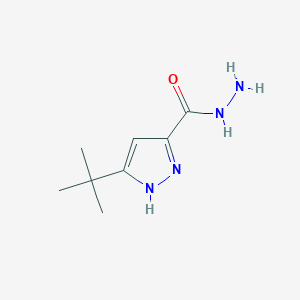

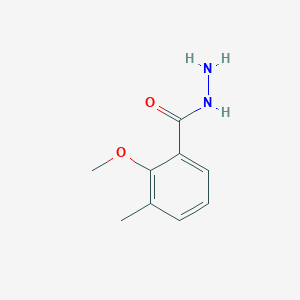

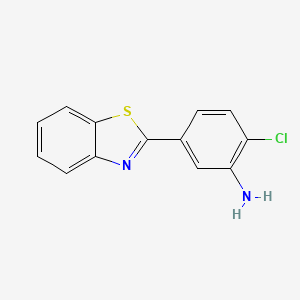

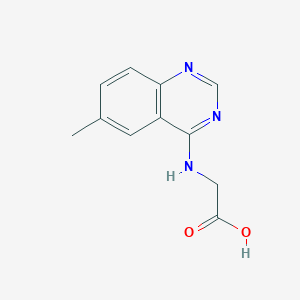

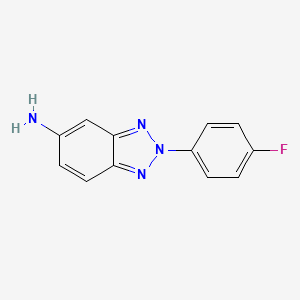

The compound 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. Thiadiazoles are known for their wide range of biological activities and have been studied extensively for their potential as pharmaceuticals. The specific compound is characterized by the presence of a 2-fluorobenzylsulfanyl group attached to the thiadiazole ring, which could potentially influence its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine, they do offer insights into related compounds. For instance, the synthesis of related heterocyclic amides through a microwave-assisted Fries rearrangement is detailed, which is a catalyst- and solvent-free method . This approach could potentially be adapted for the synthesis of the compound , utilizing similar regioselective techniques and strategic intermediates.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their interaction with biological targets. The X-ray crystallographic studies mentioned in the first paper provide valuable information on how thiadiazole-sulfonamide moieties bind to the active site of enzymes such as carbonic anhydrase . Although the compound of interest is not a sulfonamide, the binding interactions of similar thiadiazole rings could offer insights into its potential molecular interactions and binding conformations.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be influenced by substituents on the ring. The papers suggest that the presence of a fluorine atom and a sulfanyl group could affect the compound's reactivity. For example, the fluorine atom could activate the benzyl ring towards nucleophilic aromatic substitution, while the sulfanyl group might participate in oxidation-reduction reactions or serve as a coordinating site for metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating sulfanyl group. These substituents could affect the compound's solubility, boiling and melting points, and stability. Theoretical studies, such as those involving density functional theory (DFT) calculations, could provide further insights into the compound's properties, as demonstrated for related compounds in the second paper .

Relevant Case Studies

Although no specific case studies involving 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine are provided in the papers, the structural analysis and synthesis methods for related compounds could serve as a foundation for future research. The interaction of thiadiazole derivatives with carbonic anhydrase could be particularly relevant for the development of new inhibitors for this enzyme, which is a target for diuretic, anti-glaucoma, and anti-epileptic drugs .

Scientific Research Applications

Synthesis and Characterization

- Research on the synthesis of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones through a one-pot synthesis involving 5-ethylsulfanyl-[1,3,4]thiadiazol-2-ylamine has shown moderate to good yields. This method provides a streamlined approach to creating novel compounds with potential biological activities (Ehsanfar, Mosslemin, & Hassanabadi, 2020).

Crystal Structure Analysis

- Studies on the crystalline structure of compounds containing the 1,3,4-thiadiazole moiety, including 5-benzylsulfany-2-amino-1,3,4-thiadiazole, have provided insights into their orthorhombic and monoclinic structures. These analyses contribute to understanding the intra- and intermolecular interactions crucial for designing compounds with desired physical and chemical properties (Shen et al., 2005).

Antimicrobial Activity

- Research into sulfide and sulfone derivatives of thiadiazole compounds has demonstrated their potential antimicrobial activities. These studies are foundational for developing new antimicrobial agents that could address the need for novel treatments against resistant bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).

Photodynamic Therapy

- The development of new zinc phthalocyanine compounds substituted with thiadiazole derivatives has shown significant promise for photodynamic therapy applications. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for effective cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Antibacterial Studies

- The synthesis of 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and related compounds has extended the range of derivatives with nitrogen-containing heterocyclic systems. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans, highlighting their potential as antimicrobial agents (Sych et al., 2019).

Safety And Hazards

properties

IUPAC Name |

5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S2/c10-7-4-2-1-3-6(7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUVACIKPBPMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976275 | |

| Record name | 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine | |

CAS RN |

6080-36-0 | |

| Record name | 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)